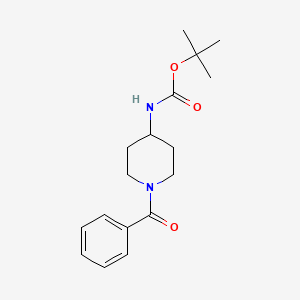![molecular formula C25H23N5O2 B2550912 N-(3-ciclopropil-1-(4-etil-6-oxo-1,6-dihidropirimidin-2-il)-1H-pirazo-5-il)-[1,1'-bifenil]-4-carboxamida CAS No. 1207018-26-5](/img/structure/B2550912.png)
N-(3-ciclopropil-1-(4-etil-6-oxo-1,6-dihidropirimidin-2-il)-1H-pirazo-5-il)-[1,1'-bifenil]-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C25H23N5O2 and its molecular weight is 425.492. The purity is usually 95%.
The exact mass of the compound N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
Descripción general: El acoplamiento de Suzuki–Miyaura (SM) es una poderosa reacción de formación de enlaces carbono-carbono catalizada por metales de transición. Ha encontrado una amplia aplicación debido a sus condiciones de reacción suaves y tolerancia a los grupos funcionales. La característica clave implica el acoplamiento de reactivos organoboro con grupos orgánicos electrófilos utilizando catalizadores de paladio.
Papel de la N-(3-ciclopropil-1-(4-etil-6-oxo-1,6-dihidropirimidin-2-il)-1H-pirazo-5-il)-[1,1’-bifenil]-4-carboxamida: Este compuesto sirve como reactivo organoboro en el acoplamiento SM. Su estabilidad, facilidad de preparación y naturaleza ambientalmente benigna lo hacen atractivo para este propósito. El mecanismo implica adición oxidativa y transmetalación, lo que da como resultado la formación de nuevos enlaces carbono-carbono .
Marco de compuesto bioactivo
Descripción general: La isoinolin-1-ona, que presenta un anillo espirocíclico de cinco miembros, constituye el marco estructural de muchos compuestos bioactivos. Los investigadores han explorado la N-ciclopropil-3-metoxianilina (un derivado de nuestro compuesto) en este contexto.
Aplicaciones: Si bien no hay ejemplos específicos disponibles directamente para nuestro compuesto, comprender su papel en los marcos bioactivos puede guiar la investigación adicional .
Síntesis de 1,3,5-triazinas trisustituidas
Descripción general: Las 1,3,5-triazinas trisustituidas son intermedios valiosos en la síntesis orgánica. Encuentran aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales.
Papel de nuestro compuesto: El grupo ciclopropilo en nuestro compuesto podría servir como precursor para 1,3,5-triazinas trisustituidas. Se necesitan más investigaciones para explorar este potencial .
Propiedades
IUPAC Name |
N-[5-cyclopropyl-2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c1-2-20-14-23(31)28-25(26-20)30-22(15-21(29-30)18-10-11-18)27-24(32)19-12-8-17(9-13-19)16-6-4-3-5-7-16/h3-9,12-15,18H,2,10-11H2,1H3,(H,27,32)(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTRXKRRZAXRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
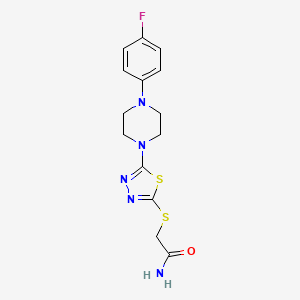
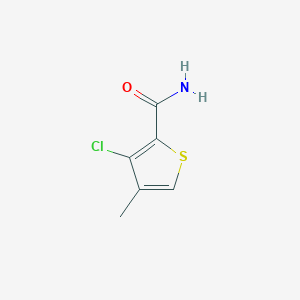
![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)
![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)
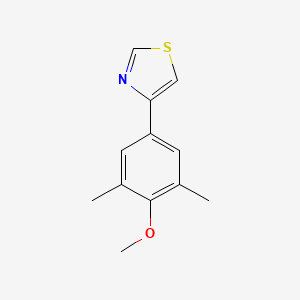

![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2550839.png)
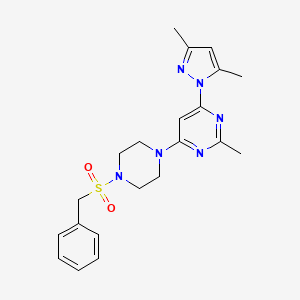
![1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2550842.png)
![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)


